
C12-Sphingosine
Overview
Description
C12-Sphingosine (CAS: 128427-86-1) is a short-chain homologue of sphingosine, a critical sphingolipid backbone involved in cellular signaling and membrane biology. Its molecular formula is C₁₂H₂₅NO₂, with a molecular weight of 215.34 g/mol . Structurally, it features a 12-carbon fatty acid chain linked to a sphingosine backbone, enhancing its lipophilicity compared to natural sphingosine (typically C18) .
This compound is notable for its role as a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis. In vitro studies demonstrate its dose- and time-dependent inhibition of sphingolipid synthesis in mouse cerebellar cells . Its shorter chain length improves solubility in experimental buffers, facilitating biochemical assays, while maintaining bioactivity. Storage recommendations include -20°C for powdered form (3-year stability) and -80°C for solvent solutions (1-year stability) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sphingosine (d12:1) typically involves the condensation of palmitoyl-CoA with serine, catalyzed by serine palmitoyltransferase, to produce 3-ketosphinganine. This intermediate is then reduced to dihydrosphingosine, which is finally desaturated to form Sphingosine (d12:1) .
Industrial Production Methods: Industrial production of Sphingosine (d12:1) follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of high-yield catalysts and efficient purification techniques to ensure the purity and quality of the final product .
Types of Reactions:
Phosphorylation: This compound can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate.
Acylation: Sphingosine (d12:1) can be acylated to form ceramides, which are essential components of cell membranes.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Phosphorylation: Requires sphingosine kinases and ATP as a phosphate donor.
Acylation: Involves fatty acyl-CoA and specific acyltransferases.
Major Products:
Sphingosine-1-phosphate: Formed through phosphorylation.
Ceramides: Formed through acylation.
Scientific Research Applications
Cancer Research and Therapeutics
C12-sphingosine has been studied extensively for its role in cancer therapy. It is known to enhance the efficacy of chemotherapeutic agents by inducing apoptosis in cancer cells.
- Mechanism of Action : this compound acts through several pathways, including the induction of ceramide accumulation, which is linked to apoptosis and growth inhibition in cancer cells. For instance, research indicates that C12-ceramide enhances the toxicity of liposomal doxorubicin specifically in breast cancer cells (MDA-MB-231) .
- Case Study : A study demonstrated that treatment with C12-ceramide resulted in significant cytotoxic effects in various cancer cell lines, emphasizing its potential as an adjunct therapy to improve outcomes in chemotherapy .
Lipid Metabolism and Membrane Dynamics
This compound is crucial for understanding lipid metabolism and membrane fluidity.
- Role in Membrane Composition : Sphingolipids like this compound are integral to maintaining membrane integrity and fluidity. Research has shown that sphingosine 1-phosphate (S1P), derived from sphingosine, regulates membrane homeostasis by modulating fatty acid desaturase (SCD) expression .
- Experimental Findings : In experiments involving C. elegans, supplementation with S1P improved membrane properties under stress conditions, highlighting the importance of sphingolipids in cellular adaptation .
Biochemical Applications
This compound is utilized as a substrate in biochemical assays to study enzyme specificity and lipid transport.
- Enzyme Studies : C12-NBD sphingomyelin has been employed to investigate the substrate specificity of neutral ceramidase enzymes . This application is vital for understanding the enzymatic pathways involved in sphingolipid metabolism.
- Transport Mechanisms : Research involving C12-NBD sphingomyelin has contributed to insights into the metabolic pathways and transport mechanisms of sphingolipids within cellular environments .
Potential Therapeutic Targets
The metabolic pathways involving this compound are being explored as therapeutic targets for various diseases.
- Targeting Acid Ceramidase : Inhibition of acid ceramidase, which hydrolyzes ceramide into sphingosine, has emerged as a promising strategy for cancer treatment. Studies indicate that blocking this enzyme can lead to increased levels of ceramides, promoting apoptosis in tumor cells .
- Clinical Implications : The modulation of sphingolipid metabolism through compounds like this compound may provide novel therapeutic avenues for managing cancers such as pancreatic and colorectal cancers .
Data Summary Table
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between C12-Sphingosine and structurally related compounds:
Key Observations:
Chain Length and Solubility :
- This compound’s shorter chain enhances aqueous solubility compared to C16-Sphingosine, making it preferable for in vitro assays .
- Longer homologues (e.g., C16) exhibit stronger membrane integration due to increased hydrophobicity .
Functional Groups and Bioactivity :
- C12-NBD Ceramide contains a nitrobenzoxadiazole (NBD) fluorophore, enabling real-time tracking of lipid metabolism but altering its native bioactivity compared to unmodified this compound .
- Phytosphingosine ’s 4-hydroxyl group facilitates interactions with apoptotic pathways, unlike this compound’s primary role in SPT inhibition .
Structural Class :
- Ceramides (e.g., C12-Ceramide) feature an amide-linked fatty acid, distinguishing them from sphingosine’s free amine group. This structural difference underpins ceramides’ roles in apoptosis versus sphingosine’s precursor function .
Biological Activity
C12-Sphingosine, a long-chain sphingoid base, is part of the sphingolipid family and plays significant roles in various biological processes. Sphingolipids are essential components of cell membranes and are involved in signaling pathways that regulate cellular functions such as growth, differentiation, apoptosis, and inflammation. This article explores the biological activity of this compound, focusing on its metabolism, signaling mechanisms, and implications in health and disease.
1. Synthesis and Metabolism
This compound is synthesized through the de novo pathway starting from palmitate and serine. The initial step involves the enzyme serine palmitoyltransferase (SPT), which catalyzes the formation of 3-keto-dihydrosphingosine. Subsequent enzymatic reactions lead to the production of ceramide, which can be converted into sphingosine and sphingosine-1-phosphate (S1P) through the action of ceramidases and sphingosine kinases, respectively .
Table 1: Key Enzymes in Sphingolipid Metabolism
Enzyme | Function | Substrate |
---|---|---|
Serine Palmitoyltransferase | Converts palmitate and serine to 3-keto-dihydrosphingosine | Palmitate + Serine |
Ceramidase | Cleaves fatty acid from ceramide to produce sphingosine | Ceramide |
Sphingosine Kinase | Phosphorylates sphingosine to form sphingosine-1-phosphate | Sphingosine |
2.1 Cell Signaling
This compound acts as a bioactive lipid that influences various signaling pathways. It can induce apoptosis in certain cell types while promoting proliferation in others. The balance between ceramide (which typically induces apoptosis) and S1P (which promotes cell survival) is crucial for maintaining cellular homeostasis .
In skeletal muscle cells, this compound has been shown to play a role in myogenic differentiation. Studies indicate that S1P promotes satellite cell activation and entry into the cell cycle, while inhibiting their proliferation .
2.2 Inflammation and Immune Response
This compound has been implicated in modulating inflammatory responses. It can influence chemokine expression and immune cell migration, which are critical in conditions such as rheumatoid arthritis and cancer .
3.1 Cystic Fibrosis Model
Research has demonstrated that manipulating sphingolipid metabolism, particularly targeting S1P lyase, can improve immune responses in models of cystic fibrosis (CF). In CF models with aspergillosis, interference with S1P metabolism enhanced anti-inflammatory responses .
3.2 Cancer Research
In osteosarcoma studies, elevated levels of certain chemokines were associated with poor patient outcomes. The interplay between sphingolipid signaling and tumor microenvironment dynamics highlights the potential for therapeutic strategies targeting these pathways .
4. Implications for Health and Disease
The biological activity of this compound suggests potential therapeutic applications in various diseases:
- Cancer Therapy : Targeting sphingolipid metabolism may provide new avenues for cancer treatment by modulating cell survival pathways.
- Inflammatory Diseases : Given its role in inflammation, this compound could be a target for managing chronic inflammatory conditions.
- Metabolic Disorders : Understanding its function in lipid metabolism may help develop strategies against metabolic syndromes.
Chemical Reactions Analysis
Enzymatic Phosphorylation by Sphingosine Kinases
C12-Sphingosine acts as a substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate it to produce this compound-1-phosphate (C12-S1P). This reaction is critical for signaling pathways regulating calcium release and autophagy .
- Kinetics : In HeLa cells, SphK activity on sphingosine derivatives shows a of ~2–5 μM, with phosphorylation rates peaking within 5–10 minutes post-uncaging .
- Inhibition : SKI-II, a competitive SphK inhibitor, reduces C12-S1P synthesis by 60–70% at 10 μM concentrations .
Acylation to Ceramide via Ceramide Synthases (CerS)
This compound is acylated by CerS enzymes to form C12-ceramide, a process localized in the endoplasmic reticulum (ER) .
- Subcellular Specificity : Mitochondrial-released this compound generates ceramides with gradual accumulation (t₁/₂ = 2.63 min), whereas globally released this compound forms ceramides more rapidly (t₁/₂ = 4.21 min) .
- Chain-Length Preference : CerS isoforms (e.g., CerS5/6) favor shorter acyl chains (C12–C16), enabling efficient C12-ceramide synthesis .
Parameter | Mitochondrial Release | Global Release |
---|---|---|
C16-Ceramide (nmol/mg) | 0.8 ± 0.1 (0 min) → 2.1 ± 0.3 (20 min) | 1.2 ± 0.2 (0 min) → 1.8 ± 0.2 (5 min) |
C24-Ceramide (nmol/mg) | 0.5 ± 0.1 (0 min) → 1.4 ± 0.2 (20 min) | 0.7 ± 0.1 (0 min) → 1.1 ± 0.2 (5 min) |
Degradation Pathways Involving Ceramidases
Acid ceramidase (ASAH1) hydrolyzes C12-ceramide back to this compound in lysosomes, with optimal activity at pH 4.5 .
- Reverse Reaction : ASAH1 can synthesize C12-ceramide from this compound and free fatty acids at pH 6.0 .
- Inhibition : LCL-521, a ceramidase inhibitor, reduces hydrolysis by 80% at 1 μM .
Inhibition of Serine Palmitoyltransferase (SPT)
This compound competitively inhibits SPT, the rate-limiting enzyme in sphingolipid synthesis, with an IC₅₀ of 15 μM in cerebellar neurons .
- Mechanism : Binds the pyridoxal 5′-phosphate (PLP) cofactor site, blocking condensation of serine and palmitoyl-CoA .
- Consequences : Reduces de novo ceramide synthesis by 40–50% in MCF-7 cells .
Role in Calcium Signaling
Photoactivation of caged this compound triggers lysosomal calcium release via TPC1 channels, promoting TFEB nuclear translocation and autophagy .
- Kinetics : Calcium peaks within 10 seconds post-uncaging (Δ[Ca²⁺] = 250 nM) .
- Pathology : Impaired calcium release observed in Niemann-Pick type C cells correlates with lysosomal this compound accumulation .
Sphingomyelin Hydrolysis
Acid sphingomyelinase (ASM) hydrolyzes C12-sphingomyelin to regenerate this compound in stress responses .
- Activity : ASM shows a of 0.8 nmol/min/mg for C12-sphingomyelin, 30% faster than C16-sphingomyelin .
Fluorescent Analogs for Tracking
C12-NBD-sphingosine (λₑₓ = 465 nm, λₑₘ = 535 nm) enables real-time visualization of sphingolipid trafficking .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to study the inhibitory effects of C12-Sphingosine on serine palmitoyltransferase (SPT) in neuronal cells?
To investigate this compound's inhibition of SPT, researchers should employ enzyme activity assays using primary cultured neurons or murine cerebellar cells. Time- and concentration-dependent studies are critical, with SPT activity measured via radiolabeled serine incorporation or LC-MS-based quantification of sphingolipid intermediates. Controls should include untreated cells and alternative SPT inhibitors for comparison. Ensure reproducibility by documenting storage conditions (-20°C for powder, -80°C in solvent) and verifying purity via NMR or mass spectrometry .
Q. How can researchers design experiments to assess this compound’s role in lipid metabolism and membrane dynamics?
Utilize fluorescence microscopy or atomic force microscopy (AFM) to observe membrane fluidity changes in lipid bilayers treated with this compound. Pair this with lipidomic profiling (e.g., LC-MS/MS) to quantify alterations in sphingolipid species. Experimental designs should include dose-response curves (e.g., 0.1–50 µM) and comparative analyses with longer-chain sphingosine analogs (e.g., C18-Sphingosine) to evaluate chain-length-dependent effects .
Advanced Research Questions
Q. How should researchers address contradictory findings regarding this compound’s apoptotic effects across different cell models?
Contradictions may arise from cell-specific differences in sphingolipid metabolism or compensatory pathways. To resolve this, perform parallel experiments in multiple cell lines (e.g., primary neurons vs. cancer cells) and include metabolic flux analysis to track sphingosine-1-phosphate (S1P) and ceramide levels. Validate findings using genetic knockouts (e.g., SPTLC1/2 siRNA) or pharmacological inhibitors of downstream pathways .
Q. What strategies optimize the synthesis and characterization of high-purity this compound for reproducible research?
Synthesis involves esterification of a 12-carbon fatty acid to the sphingosine backbone, followed by purification via reverse-phase HPLC. Confirm structural integrity using H/C NMR and high-resolution mass spectrometry. Purity (>95%) should be verified before biological testing, with batch-to-batch consistency documented in supplementary materials .
Q. What are the key challenges in translating in vitro findings on this compound to in vivo models?
In vivo studies must account for rapid metabolism (e.g., phosphorylation by sphingosine kinases) and bioavailability. Use stable isotope-labeled this compound to track pharmacokinetics in animal models. Combine this with tissue-specific lipidomics to assess target engagement and off-target effects .
Q. Methodological and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
Wear impermeable gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact. Store aliquots at -80°C to prevent degradation. Include material safety data sheets (SDS) in lab protocols, referencing OSHA HCS guidelines for chemical handling .
Q. How can interdisciplinary approaches enhance studies on this compound’s biological functions?
Integrate biophysical techniques (e.g., surface plasmon resonance for protein-lipid interactions) with cell biology methods (e.g., CRISPR-Cas9 screens to identify genetic modifiers). Collaborate with computational biologists to model membrane dynamics or predict metabolic networks .
Q. Data Analysis and Reporting
Q. What analytical methods are recommended for quantifying this compound in complex biological samples?
Use LC-MS/MS with deuterated internal standards (e.g., this compound-d7) for accurate quantification. Validate methods using spike-recovery experiments in matrices like plasma or cell lysates. Report limits of detection (LOD) and quantification (LOQ) in supplementary data .
Q. How can researchers formulate hypotheses about this compound’s novel roles using existing literature?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify gaps. For example, hypothesize that this compound modulates autophagy in neurodegeneration, building on its known SPT inhibition and lipid raft disruption .
Q. What steps ensure long-term stability of this compound in experimental workflows?
Aliquot the compound to avoid freeze-thaw cycles, and store under inert gas (e.g., argon) to prevent oxidation. Regularly validate stability via LC-MS and include these data in methodological appendices .
Properties
IUPAC Name |
(E,2S,3R)-2-aminododec-4-ene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNKWPUJUUMFNR-VDTGWRSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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